Isobutyric acid

Vue d'ensemble

Description

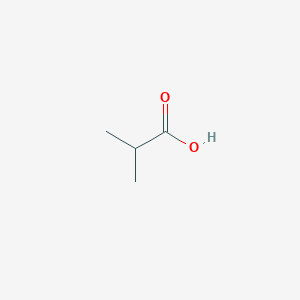

L’acide isobutyrique, également connu sous le nom d’acide 2-méthylpropanoïque ou d’acide isobutanoïque, est un acide carboxylique de formule structurale (CH₃)₂CHCOOH. Il est un isomère de l’acide butyrique et est classé comme un acide gras à chaîne courte. L’acide isobutyrique est un liquide incolore avec une odeur légèrement désagréable et est soluble dans l’eau et les solvants organiques . On le trouve naturellement dans les caroubes, la vanille et la racine d’Arnica dulcis, ainsi qu’en tant qu’ester éthylique dans l’huile de croton .

Voies de Synthèse et Conditions de Réaction :

Oxydation de l’Isobutyraldéhyde : L’acide isobutyrique est fabriqué par l’oxydation de l’isobutyraldéhyde, qui est un sous-produit de l’hydroformylation du propylène.

Hydrocarboxylation à Haute Pression (Réaction de Koch) : Cette méthode implique la réaction du propylène avec le monoxyde de carbone et l’eau sous haute pression pour produire de l’acide isobutyrique.

Méthodes de Laboratoire : Diverses méthodes de laboratoire comprennent l’hydrolyse de l’isobutyronitrile avec des alcalis et l’oxydation de l’isobutanol avec du dichromate de potassium en présence d’acide sulfurique.

Méthodes de Production Industrielle :

Bactéries Modifiées Génétiquement : L’acide isobutyrique peut être fabriqué commercialement en utilisant des bactéries modifiées génétiquement avec un substrat de sucre.

Types de Réactions :

Oxydation : Lorsqu’il est chauffé avec une solution d’acide chromique, l’acide isobutyrique est oxydé en acétone.

Estérification : L’acide isobutyrique peut former des esters par des réactions d’estérification.

Amidation : Il peut former des amides en réagissant avec des amines.

Formation d’Anhydrides et de Chlorures : L’acide isobutyrique peut former des anhydrides et des chlorures, son chlorure d’acide étant couramment utilisé comme intermédiaire pour obtenir d’autres dérivés.

Réactifs et Conditions Communs :

Agents Oxydants : Acide chromique, permanganate de potassium.

Réactifs d’Estérification : Alcools en présence de catalyseurs acides.

Réactifs d’Amidation : Amines.

Principaux Produits :

Acétone : Formée par oxydation avec l’acide chromique.

Acide α-Hydroxyisobutyrique : Formée par oxydation avec du permanganate de potassium alcalin.

Esters, Amides, Anhydrides et Chlorures : Formés par des réactions respectives.

4. Applications de la Recherche Scientifique

L’acide isobutyrique a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Pharmaceutical Applications

Isobutyric acid serves as an important building block in the synthesis of pharmaceutical intermediates. Its derivatives are utilized in the production of active pharmaceutical ingredients (APIs) and other medicinal compounds. The compound has shown potential in enhancing cancer therapies, particularly immune checkpoint inhibitors (ICIs).

Case Study: Cancer Immunotherapy

Recent studies have demonstrated that this compound can significantly enhance the anti-tumor effects of anti-PD-1 antibodies. In vitro experiments indicated that this compound inhibited cancer cell growth by approximately 75% in both human and mouse models. Furthermore, oral administration of this compound to carcinoma-bearing mice resulted in an 80% reduction in tumor volume when combined with anti-PD-1 therapy, compared to controls . This suggests that this compound may improve the efficacy of existing cancer treatments by modulating immune responses.

Food Industry Applications

In the food industry, this compound is recognized for its role as a flavoring agent and preservative. It contributes to the aroma and taste profiles of various food products.

Flavoring Agent Utilization

This compound is used in the production of volatile esters that impart flavors to foods. Its safety as a food additive has been affirmed by evaluations from organizations like the FAO and WHO, which found no concerns regarding its consumption at typical levels . The compound's application in flavoring aligns with trends towards natural ingredients in food production.

Agricultural Applications

This compound has been investigated for its potential benefits in agricultural practices, particularly in controlling post-harvest spoilage.

Case Study: Longan Fruit Preservation

A study examined the effects of applying α-aminothis compound (AIB), a derivative of this compound, on longan fruit to prevent pericarp browning during storage. Results indicated that AIB treatments significantly reduced browning indices and improved the fruit's shelf life by regulating physiological properties related to oxidation . This highlights this compound's role in enhancing food preservation techniques.

Industrial Applications

In addition to its applications in food and pharmaceuticals, this compound is employed as a solvent and chemical intermediate in various industrial processes.

Market Dynamics

The demand for this compound is projected to grow, particularly within the synthetic segment derived from petroleum feedstocks. This growth is driven by its versatility as a raw material across multiple industries, including chemical manufacturing and protective coatings .

Summary Table: Applications of this compound

Mécanisme D'action

L’acide isobutyrique exerce ses effets par divers mécanismes :

Santé Métabolique : Augmente l’absorption du glucose stimulée par l’insuline et réduit la phosphorylation des enzymes limitantes du taux impliquées dans la lipolyse.

Neurosciences : Module la fonction cérébrale et a des effets neuroprotecteurs associés aux changements du microbiome intestinal.

Santé Gastro-Intestinale : Produit par les microbes intestinaux, il joue un rôle dans le maintien de la santé gastro-intestinale.

Comparaison Avec Des Composés Similaires

L’acide isobutyrique est similaire aux autres acides gras à chaîne courte (AGCC) et aux acides gras à chaîne courte ramifiés (AGCCR) :

Acide Butyrique : Un isomère de l’acide isobutyrique avec une structure à chaîne linéaire.

Acide Valérique : Un autre AGCC avec une chaîne carbonée plus longue.

Acide Propionique : Un AGCC avec une chaîne carbonée plus courte.

Unicité :

Structure Ramifiée : La structure ramifiée de l’acide isobutyrique le différencie des AGCC à chaîne linéaire comme l’acide butyrique.

Production par le Microbiome Intestinal : Bien que produit en quantités moindres, l’acide isobutyrique est dérivé de la fermentation des acides aminés à chaîne ramifiée.

Les propriétés uniques de l’acide isobutyrique et ses diverses applications en font un composé précieux dans divers domaines de la recherche et de l’industrie.

Activité Biologique

Isobutyric acid (IBA), a branched short-chain fatty acid (SCFA), has garnered attention in recent years for its diverse biological activities, particularly in the context of cancer biology and immune modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and implications for cancer therapy.

Overview of this compound

This compound is produced in the gut through the fermentation of dietary fibers and proteins by intestinal microbiota. Unlike other SCFAs, such as acetate and propionate, this compound's concentration in the human body is relatively low. However, its biological significance is becoming increasingly recognized, particularly regarding its role in modulating immune responses and influencing tumor biology.

The biological effects of this compound are mediated through several mechanisms:

- Histone Modification : IBA has been shown to inhibit histone deacetylases (HDACs), leading to increased histone acetylation. This modification can enhance gene expression related to immune activation and apoptosis in cancer cells .

- G Protein-Coupled Receptors : this compound acts as an agonist for GPR41 and GPR43, receptors involved in inflammatory responses and energy metabolism .

- Regulation of Immune Cells : IBA influences T cell populations by modulating activation markers such as PD-1 and FOXP3. It promotes the expression of interferon-gamma (IFNG) while reducing regulatory T cell populations, thereby enhancing anti-tumor immunity .

Effects on Cancer Cells

Recent studies have highlighted both pro-tumorigenic and anti-tumorigenic properties of this compound:

- Anti-Tumor Effects : In vitro studies indicate that IBA can inhibit the growth of various cancer cell lines, including colon cancer cells. It has been shown to induce G1/S phase arrest and promote apoptosis in these cells . Additionally, IBA enhances the efficacy of anti-PD-1 antibodies, suggesting a synergistic effect that could be leveraged in immunotherapy .

- Pro-Tumor Effects : Conversely, other studies suggest that this compound may promote metastasis in colorectal cancer models. Mice treated with IBA exhibited increased liver metastases and shorter overall survival compared to controls . This duality in function underscores the complexity of IBA's role in cancer biology.

Case Study 1: Anti-Tumor Immunity Enhancement

In a recent study, researchers investigated the effects of this compound on T cells co-cultured with colon cancer cells. The results indicated that:

- Increased Activation Markers : Treatment with 10 mM IBA significantly increased HLA-DR expression on CD4+ and CD8+ T cells.

- Decreased Regulatory T Cells : FOXP3 expression was reduced, indicating a shift away from regulatory T cell dominance towards a more activated effector phenotype .

Case Study 2: Metastatic Potential

In another investigation focusing on colorectal cancer metastasis:

- Xenograft Models : Mice administered drinking water containing this compound showed significantly higher rates of liver metastasis after being injected with HCT116 colon cancer cells.

- Survival Analysis : The study concluded that IBA exposure correlated with reduced survival times in these models, highlighting its potential role in promoting tumor spread .

Data Tables

| Mechanism | Effect on Cancer Cells | Effect on Immune Cells |

|---|---|---|

| Histone Acetylation | Induces apoptosis; inhibits proliferation | Enhances activation markers |

| GPR41/GPR43 Activation | Variable effects; can promote growth | Modulates inflammatory responses |

| FOXP3 Regulation | Decreases regulatory T cells | Increases effector T cell activity |

Analyse Des Réactions Chimiques

Fischer Esterification with Isobutyl Alcohol

Isobutyric acid undergoes acid-catalyzed esterification with isobutyl alcohol to form isobutyl 3-methylpropanoate (Fig. 1).

Reaction Conditions

-

Catalyst : Sulfuric acid (0.05 M)

-

Temperature : Reflux at 90–100°C

-

Molar Ratio : Excess isobutyl alcohol (1:3.4 acid-to-alcohol ratio)

-

Monitoring : Gas chromatography (GC)

| Time (min) | Ester (%) | Isobutyl Alcohol (%) |

|---|---|---|

| 30 | 75.2 | 24.8 |

| 60 | 95.9 | 4.1 |

Mechanism :

-

Protonation of the carboxylic acid’s carbonyl oxygen.

-

Nucleophilic attack by isobutyl alcohol, forming a tetrahedral intermediate.

Work-Up :

-

Neutralization : Sodium bicarbonate quenches excess acid and extracts unreacted this compound.

-

Purification : Simple distillation (boiling points: ester = 149°C, alcohol = 108°C), though incomplete separation occurred due to close boiling points .

Enol Tautomerization and Photochemical Rearrangements

This compound’s enol tautomer, 2-methyl-prop-1-ene-1,1-diol , was synthesized via gas-phase pyrolysis and isolated in an argon matrix at 3.5 K .

Key Findings :

-

Synthesis : Flash vacuum pyrolysis at 750°C generated the enol, confirmed by IR and UV/Vis spectroscopy.

-

Stability : The enol rearranges to this compound under 254 nm UV light via a H-shift (activation barrier: 50.8 kcal/mol).

-

Byproducts : Dimethylketene (C₃H₆CO) and propene (C₃H₆) form via dehydration and photolysis, respectively .

Spectroscopic Data :

| Vibration Mode | Enol (cm⁻¹) | Keto (cm⁻¹) |

|---|---|---|

| O–H Stretch | 3592 | 3525 |

| C=O Stretch | – | 1718 |

| C=C Stretch | 1663 | – |

Computational Insights :

-

DFT (B3LYP/def2-TZVP) confirmed the enol’s structure and energy profile.

-

The enol is 13.0 kcal/mol less stable than the keto form but persists in gas-phase or cryogenic conditions .

Catalytic Oxydehydrogenation to Propene and CO₂

This compound undergoes oxidative dehydrogenation over iron-phosphate catalysts (Fe-P-O) to produce propene and CO₂ .

Reaction Setup :

-

Catalyst : Fe₅P₃O₁₅ (most active)

-

Temperature : 340–400°C

-

Feed : this compound and O₂ (1:3 molar ratio)

| Catalyst | Conversion (%) | Selectivity (%) (Propene) |

|---|---|---|

| Fe₅P₃O₁₅ | 85 | 78 |

| FePO₄ | 62 | 65 |

Mechanism :

-

Adsorption of this compound on catalyst surface.

-

Cleavage of C–O and C–C bonds, releasing CO₂ and H₂O.

Kinetics :

Biochemical Interactions (Ancillary Note)

While not a classical chemical reaction, this compound modulates T-cell activity by:

Propriétés

IUPAC Name |

2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19455-20-0 (potassium salt), 22228-82-6 (ammonium salt), 533-90-4 (calcium salt), 996-30-5 (hydrochloride salt) | |

| Record name | 2-Methylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021636 | |

| Record name | 2-Methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyric acid appears as a colorless liquid with a light odor of rancid butter. Corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] Pungent odor, but not as unpleasant as butyric acid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a strong penetrating odour of rancid butter | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

309 °F at 760 mmHg (USCG, 1999), 152-155 °C at 760 mm Hg, 152-155 °C | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

132 °F (NFPA, 2010), 77 °C, 170 °F OPEN CUP, 132 °F (56 °C) (closed cup), 56 °C c.c. | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in carbon tetrachloride, Sol in 6 parts of water; miscible with alcohol, chloroform, and ether., In water, 1.67X10+5 mg/L at 20 °C, 167 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 20, miscible with alcohol, most fixed oils, glycerine and propylene glycol; insoluble in water | |

| Record name | Isobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.949 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.950 at 20 °C/4 °C, Relative density (water = 1): 0.95, 0.944-0.948 | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.0, Relative vapor density (air = 1): 3.0 | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 14.7 °C: 0.13 | |

| Record name | 2-Methylpropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

... The effect of butyrate and other short-chain carboxylic acids /were compared/ in transient expression studies with K562 cells using an expression plasmid bearing a luciferase reporter gene driven by the normal human A gamma-globin gene promoter. Butyrate (4 carbons) increased the activity of the human A gamma-globin gene promoter up to 123 times. Marked augmentation of the normal gamma-promoter activity was also noted with 5-carbon valeric acid (up to 394 times) and 3-carbon propionic acid (up to 129 times). The branched isobutyric acid as well as phenylacetate showed less ability to increase promoter activity. Addition of the tandemly repeated AP-1/NF-E2 (AP) enhancer sequences from hypersensitive site 2 (HS2) of the locus control region (LCR) increased gamma-promoter activity up to 24 times. Addition of a nearby 16-bp conserved motif (CM) in HS2 ... to the AP-containing plasmid construct further increased gamma-promoter activity. In the presence of butyrate, the plasmid bearing both the AP and CM sequences showed gene expression up to 477 times greater than that of the basal gamma-promoter-driven luciferase plasmid in the absence of inducer. A plasmid bearing the herpes simplex thymidine kinase promoter was also tested and gene expression was markedly increased by the same organic acids. MEL cells responded to butyrate, valerate, and propionate with induction of hemoglobin synthesis. Responses to isobutyrate and 6-carbon caproate required higher concentrations of the compounds. Thus, other short-chain organic acids as well as butyrate increase gamma-promoter activity in the transient expression system, and this activity can be further augmented by incorporating LCR elements into the expression vector. Nonglobin promoters also respond to the same carboxylic acids., The inhibitory effects of isobutyric acid on activity of pepsin on synthetic dipeptide, n-carbobenzoxy-L-glutamyl-L-tyrosine, were studied to obtain evidence for the hypothesis which suggests that pepsin forms a hydrophobic bond with the nonpolar side chain or its substrates. Kinetic study showed that the inhibition by carboxylic acids was competitive, the inhibitor constant (Ki) decreasing with an increase in the size of inhibitor molecule. The free energy change of formation of complex between pepsin and the hydrocarbon chain of carboxylic acid increased linearly with the increase in the number of C atoms in the hydrocarbon chain of the inhibitor. The hydrophobic interaction between the side chain of amino acid residues in the binding region of the active center of pepsin and the hydrocarbon side chain of the inhibitor may be the probable cause of the inhibition. | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

79-31-2 | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LL210O1U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-51 °F (USCG, 1999), -47 °C, -46 °C | |

| Record name | ISOBUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isobutyric acid?

A1: this compound has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.

Q2: What is the structure of this compound?

A2: this compound is a branched-chain carboxylic acid. Its structure can be represented as (CH3)2CHCOOH.

Q3: What are the solubility properties of this compound?

A3: this compound is miscible with water [, ]. It is also soluble in various organic solvents like ethanol and ether.

Q4: What happens to the solubility of this compound near its critical point in a binary mixture?

A4: Studies on the system this compound/water show interesting behavior near the critical point. While this compound is miscible with water at room temperature, approaching the critical point from the one-fluid phase region leads to an increase in the extent of hydrogen bonding between water molecules near the hydrophobic part of this compound molecules. This is in contrast to systems like perfluoromethylcyclohexane and carbon tetrachloride in a mixture of critical composition, where the critical amplitudes of the partial molar quantities are positive [].

Q5: How is this compound produced in biological systems?

A5: this compound is produced in biological systems, particularly in the rumen of cattle, as a byproduct of microbial fermentation. The addition of sodium salt of this compound to low protein and urea-containing diets in cattle was shown to improve nutrient utilization and rumen fermentation characteristics by enhancing the growth and activity of certain rumen microbes []. This suggests a role for this compound in modulating rumen microbe populations.

Q6: Can this compound production be manipulated in a laboratory setting?

A6: Yes. This compound can be produced in the laboratory through various methods. For instance, the bacterium Lactobacillus brevis strain L100 was shown to produce significant amounts of this compound when grown anaerobically in simulated maize silage extract []. This highlights the potential for harnessing microbial activity for this compound production.

Q7: Is this compound production in Clostridium luticellarii influenced by environmental factors?

A7: Research on the autotrophic metabolism of Clostridium luticellarii showed that it can produce this compound from H2 and CO2 under specific conditions []. Notably, mildly acidic pH (≤5.5) and elevated acetic acid concentrations stimulated the production of both butyric and this compound, highlighting the sensitivity of this metabolic pathway to environmental cues.

Q8: How does the structure of this compound relate to its function in biological systems?

A8: The branched structure of this compound likely influences its interactions with enzymes and transport proteins. For instance, in a study on rat liver β-ureidopropionase, propionic acid and this compound (structural analogs of N-carbamoyl-β-alanine and N-carbamoyl-β-aminothis compound, respectively) acted as both allosteric activators and competitive inhibitors []. This dual functionality suggests a complex interplay between this compound and the enzyme, potentially influenced by its specific structural features.

Q9: What are the applications of this compound in organic synthesis?

A9: this compound is a valuable reagent in organic synthesis. It can be used as a starting material for the preparation of various compounds. One notable application is its use in the synthesis of α-bromothis compound chloride, a versatile intermediate for the preparation of polymers and other specialized chemicals [].

Q10: How can this compound be converted to other valuable chemicals?

A10: this compound can be converted to other valuable chemicals through different chemical reactions. One example is its oxidative dehydrogenation to methacrylic acid using a molybdenum oxide-based catalyst [, ]. This reaction is of significant industrial importance, as methacrylic acid is a key precursor for the production of acrylic plastics and resins.

Q11: Can this compound be used to synthesize esters?

A11: Yes. This compound can be reacted with alcohols to produce esters, which often have pleasant fruity odors. A specific example is the synthesis of n-butyl isobutyrate from this compound and n-butyl alcohol using a cation exchange resin as a catalyst [].

Q12: Can ketones be synthesized from this compound?

A12: Research indicates that this compound can be used to synthesize ketones through a catalytic condensation reaction []. Interestingly, acetone can be used in place of acetic acid in a cross-ketonization reaction with this compound to produce methyl isopropyl ketone (MIPK) with comparable efficiency. The proposed mechanism involves the enolization of acetone followed by its condensation with this compound, highlighting the versatility of this compound in different reaction pathways.

Q13: How is this compound typically analyzed and quantified?

A14: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing volatile compounds like this compound in complex mixtures []. This method allows for the separation and identification of individual compounds based on their mass-to-charge ratios.

Q14: Are there specific analytical techniques for studying this compound in biological samples?

A15: Yes. For instance, in a study investigating the effects of Bifidobacterium longum and fructo-oligosaccharides on colorectal carcinogenesis, the levels of this compound and other short-chain fatty acids (SCFAs) in fecal samples were analyzed to assess changes in gut microbiota metabolism []. The specific analytical technique employed was not detailed in the study, but likely involved a form of chromatography.

Q15: Can you elaborate on the dual-column cation-exchange chromatographic method for analyzing beta-aminothis compound?

A16: A dual-column cation-exchange chromatographic method has been developed for analyzing beta-aminothis compound and beta-alanine in biological samples []. This method utilizes a modified Beckman 121M amino acid analyzer with dual ion-exchange columns and a single sodium citrate buffer (pH 4.38, 0.20 mol/liter) []. The system is automated and carefully programmed to alternate the use of the two columns, allowing for rapid and precise quantification of the target compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.